Loureirin D
Overview
Description
Loureirin D is a dihydrochalcone found in dragon’s blood . It is a natural product found in Dracaena cochinchinensis .
Synthesis Analysis
The synthesis of Loureirin D involves various metabolic processes that exhibit three-phase characteristics: short term (0–5 days), middle term (10 days–3 months), and long term (6–17 months) . The wound-induced transcriptome profile exhibits characteristics of four stages: within 24 h, 1–5 days, 10–30 days, and long term .Molecular Structure Analysis
The molecular formula of Loureirin D is C16H16O5 . It contains total 38 bond(s); 22 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 3 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The metabolic regulation in response to wound stress mainly involved the TCA cycle, glycolysis, starch and sucrose metabolism, phenylalanine biosynthesis, and flavonoid biosynthesis, along with some signal transduction pathways .Physical And Chemical Properties Analysis
The molecular weight of Loureirin D is 288.29 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 5 .Scientific Research Applications
-
Immunosuppressive Effects
- Application : Loureirin B has been found to have broad biological functions and an impressive immunosuppressive effect .
- Methods : The study applied CRISPR/Cas9 to edit the K V 1.3 coding gene KCNA3 and generated a K V 1.3 knockout (KO) cell model to determine whether K V 1.3 KO was sufficient to block the Loureirin B-induced immunosuppressive effect .
- Results : The study showed that Loureirin B could still inhibit Ca 2+ influx and IL-2 secretion in the Jurkat T cells in the absence of K V 1.3 .
-
Altered Metabolism under Simulated Microgravity
- Application : Loureirin B exhibits great potentials in protecting astronauts’ health against radiation and simulated microgravity (SM) .
- Methods : The study investigated key metabolic features of Loureirin B in rat liver microsome (RLM) and the effects of SM on Loureirin B metabolism as well as on expression of major hepatic cytochrome P450 (CYP450) isoforms .
- Results : The study found that elimination of Loureirin B in RLM was remarkably increased by 3-day and 14-day SM, and the generation of identified metabolites was affected as well .
-
Defensive Responses and Flavonoid Biosynthesis
- Application : Loureirin D, along with other flavonoids like Loureirin A and C, plays a significant role in the defensive responses of Dracaena cochinchinensis under wound stress .
- Methods : The study performed metabolomics and transcriptomics analyses on stems of D. cochinchinensis at different timepoints from the short term to the long term after wounding .
- Results : The study found that flavonoid biosynthesis and modification were the main reactions against wound stress, mainly comprising 109 flavonoid metabolites and 93 wound-induced genes .
-
Potential Treatment for SARS-CoV-2 Infection
- Application : Loureirin A, a flavonoid from the medicinal herb Dragon’s Blood, is known for its anti-inflammatory and anticoagulant properties. It has been proposed as a potential treatment for SARS-CoV-2 infection .
- Methods : The study proposed the possible effects of Loureirin A for reducing the pathological effects of COVID-19 based on existing evidence .
- Results : The study hypothesized that Loureirin A may have potentially beneficial effects on different pathologies of SARS-CoV-2 infection .
-
Treatment of Ischemia Stroke
- Application : Loureirin C, a kind of dihydrochalcone compound in dragon’s blood, is believed to play an important role in the treatment of ischemia stroke .
- Methods : The study reported the first experimental and theoretical studies on the antioxidation mechanism of Loureirin C by radical scavenging .
- Results : The study found that Loureirin C has potential therapeutic effects on ischemia stroke .
-
Immunosuppressive Effects on Collagen-Induced Arthritis
- Application : Loureirin B has been found to have immunosuppressive effects on collagen-induced arthritis in rats .
- Methods : The study synthesized Loureirin B and studied its effects on collagen-induced arthritis (CIA) in rats. The clinical score, paw volume, and joint morphology of CIA model rats were compared. The percentage of CD3+, CD4+ and CD8+ T cells in rat peripheral blood mononuclear and spleen were analyzed with flow cytometry .
- Results : Loureirin B effectively reduced the clinical score and relieved joint swelling. Loureirin B could also decrease the percentage of CD4+ T cells, while increase the percentage of CD8+ T cells in peripheral blood mononuclear and spleen of rats with CIA .
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBVNGTZRFEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168110 | |
Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loureirin D | |
CAS RN |
119425-91-1 | |
Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.